molecular formula C9H8F3NO2 B1661164 N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide CAS No. 885044-40-6

N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B1661164
CAS RN: 885044-40-6
M. Wt: 219.16
InChI Key: BBYFXSIVRJTWNE-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide, also known as HTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HTA is a white crystalline solid that is soluble in water and organic solvents. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it is believed that N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide exerts its therapeutic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide has also been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to inhibit the growth of tumor cells and exhibit neuroprotective effects. N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide has been shown to modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its ability to exhibit multiple therapeutic effects. Additionally, N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide is relatively easy to synthesize and has a high purity. However, one of the limitations of using N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide.

Future Directions

There are several potential future directions for the study of N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide. One of the areas of interest is the potential use of N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety profile of N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide and its potential use in humans. The development of novel analogs of N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide with improved therapeutic properties is also an area of interest for future research.

Scientific Research Applications

N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide has also been found to have potential use in the treatment of cancer due to its ability to inhibit the growth of tumor cells. Additionally, N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[3-hydroxy-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5(14)13-7-2-6(9(10,11)12)3-8(15)4-7/h2-4,15H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYFXSIVRJTWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700405
Record name N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide

CAS RN

885044-40-6
Record name N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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